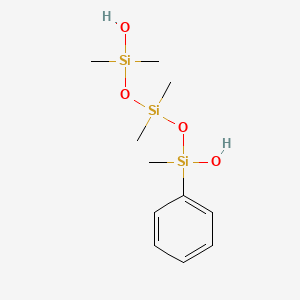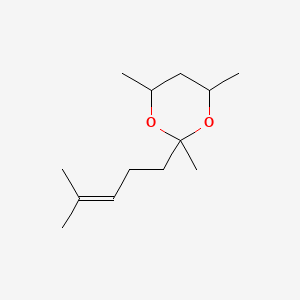![molecular formula C15H21N3O2 B13786480 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- CAS No. 65059-83-8](/img/structure/B13786480.png)
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is a chemical compound with a complex structure that includes an acetamide group, a cyanoethyl group, and a hydroxybutyl group attached to a phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase often contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel heterocyclic compounds and as a reactant in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-: This compound is similar in structure but has a hydroxyethyl group instead of a hydroxybutyl group.
Other N-substituted cyanoacetamides: These compounds share the cyanoacetamide core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65059-83-8 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O2/c1-3-15(20)11-18(9-5-8-16)14-7-4-6-13(10-14)17-12(2)19/h4,6-7,10,15,20H,3,5,9,11H2,1-2H3,(H,17,19) |
InChI Key |
CCLQOFGQFQXZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CCC#N)C1=CC=CC(=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
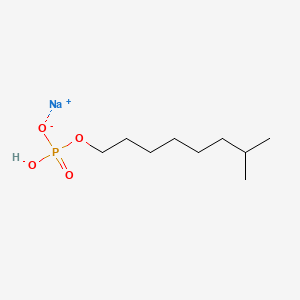
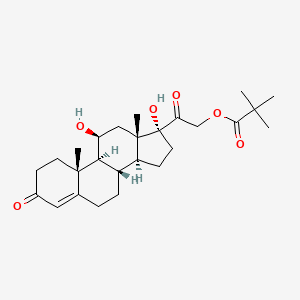
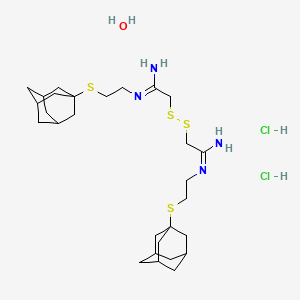
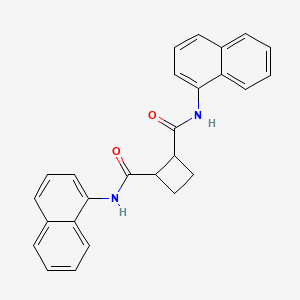
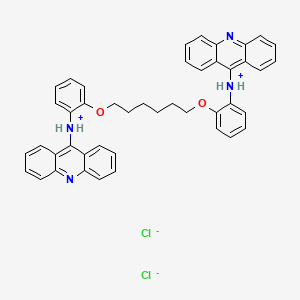
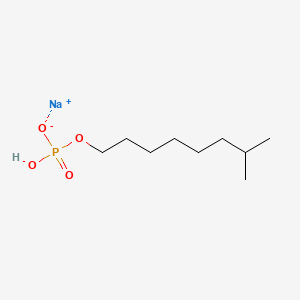
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
